2-(Buta-1,3-diyn-1-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Buta-1,3-diyn-1-yl)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a buta-1,3-diynyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Buta-1,3-diyn-1-yl)pyridine typically involves the coupling of a pyridine derivative with a buta-1,3-diynyl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Buta-1,3-diyn-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring.
Scientific Research Applications
2-(Buta-1,3-diyn-1-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Buta-1,3-diyn-1-yl)pyridine exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the buta-1,3-diynyl group, which can undergo various transformations. In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Buta-1,3-diyn-1-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-(Buta-1,3-diyn-1-yl)thiophene: Contains a thiophene ring instead of a pyridine ring.
2-(Buta-1,3-diyn-1-yl)furan: Features a furan ring in place of the pyridine ring.
Uniqueness
2-(Buta-1,3-diyn-1-yl)pyridine is unique due to the presence of the nitrogen atom in the pyridine ring, which imparts different electronic properties compared to its analogs with benzene, thiophene, or furan rings. This difference in electronic properties can influence the compound’s reactivity and its interactions in biological systems .
Properties
CAS No. |
648431-97-4 |
---|---|
Molecular Formula |
C9H5N |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-buta-1,3-diynylpyridine |
InChI |
InChI=1S/C9H5N/c1-2-3-6-9-7-4-5-8-10-9/h1,4-5,7-8H |
InChI Key |
XLRRAVSEFREARZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.